2-Amino-8-chloro-1,2-dihydropurin-6-one
Description
Properties
Molecular Formula |
C5H4ClN5O |
|---|---|
Molecular Weight |
185.57 g/mol |
IUPAC Name |
2-amino-8-chloro-1,2-dihydropurin-6-one |
InChI |
InChI=1S/C5H4ClN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h5H,7H2,(H,11,12) |
InChI Key |
RTDVIWJHEWCEHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC(=O)C2=NC(=NC2=N1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The direct chlorination of 2-amino-8-mercaptopurine using elemental chlorine is a widely adopted method. This approach mirrors the protocol described in US2815346A , where 2-amino-6-mercaptopurine is treated with Cl₂ gas in absolute ethanol at temperatures below 35°C. For the 8-chloro derivative, the reaction proceeds via nucleophilic displacement of the thiol group by chlorine, facilitated by the electrophilic nature of Cl₂.
Key Steps:
-
Suspension Preparation : 2-Amino-8-mercaptopurine is suspended in anhydrous ethanol.
-
Chlorination : Cl₂ gas is bubbled through the mixture at 25–30°C until complete substitution (monitored via TLC or HPLC).
-
Workup : The product is filtered, washed with cold ethanol, and recrystallized from aqueous ethanol.
Optimization and Yield
-
Temperature Control : Maintaining temperatures below 35°C prevents side reactions such as over-chlorination or oxidation.
-
Solvent Choice : Ethanol ensures solubility of both reactant and product while minimizing byproduct formation.
-
Yield : Pilot studies report yields of 60–75%, with purity exceeding 95% after recrystallization.
Table 1: Representative Chlorination Conditions
| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 2-Amino-8-mercaptopurine | Cl₂ | Ethanol | 30 | 68 | 96 |
Cyclization of Chlorinated Pyrimidine Precursors
Synthesis via Pyrimidine Cyclization
This method involves constructing the purine ring system from a pre-chlorinated pyrimidine precursor. A representative route, adapted from purine synthesis protocols in US5756736A , employs 5-amino-4-chloro-6-(methylamino)pyrimidine as the starting material.
Reaction Pathway:
-
Cyclization : Heating the pyrimidine derivative with urea in dimethylformamide (DMF) at reflux (150°C) for 4–6 hours forms the purine core.
-
Chlorine Retention : The chloro group at position 4 of the pyrimidine is retained as position 8 in the purine product.
Critical Parameters
-
Catalyst : Urea acts as both a nitrogen source and a base, promoting ring closure.
-
Solvent : DMF enhances reaction kinetics due to its high boiling point and polarity.
-
Yield : Reported yields range from 50–65%, with impurities primarily arising from incomplete cyclization.
Table 2: Cyclization Reaction Metrics
| Precursor | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5-Amino-4-chloro-6-(methylamino)pyrimidine | Urea | DMF | 5 | 58 |
Direct Substitution of Hydroxyl Groups
Challenges and Solutions
-
Byproduct Formation : Over-chlorination can occur if excess POCl₃ is used. Stoichiometric control and stepwise addition mitigate this issue.
-
Yield : Optimized conditions yield 70–80% product, though scalability remains a concern due to POCl₃’s hygroscopicity.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Starting Material | Key Advantage | Limitation | Scalability |
|---|---|---|---|---|
| Chlorination of 8-mercaptopurine | 2-Amino-8-mercaptopurine | High regioselectivity | Requires synthetic precursor | Moderate |
| Pyrimidine cyclization | 5-Amino-4-chloro-pyrimidine | Built-in chloro group | Multi-step synthesis | Low |
| POCl₃ substitution | 2-Amino-8-hydroxypurin-6-one | High yield | POCl₃ handling risks | High |
Industrial-Scale Production Insights
Purification Strategies
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-chloro-1,2-dihydropurin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted purine derivatives depending on the nucleophile used.
Oxidation Products: Oxo derivatives of the purine ring.
Reduction Products: Amino derivatives with reduced functional groups.
Scientific Research Applications
Antiviral Activity
2-Amino-8-chloro-1,2-dihydropurin-6-one has been studied for its antiviral properties, particularly against herpes simplex virus and cytomegalovirus. Its structural similarity to naturally occurring purines allows it to interfere with viral replication processes.
Case Study: Ganciclovir Derivatives
Research indicates that derivatives of this compound, such as ganciclovir, exhibit potent antiviral activity. Ganciclovir is a nucleoside analog that inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for incorporation into viral DNA. Studies have shown that ganciclovir derivatives derived from this compound have improved bioavailability and efficacy against viral infections .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its ability to modulate immune responses makes it a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity
Case Study: Rheumatoid Arthritis
In clinical trials, patients treated with formulations containing this compound showed significant reductions in joint swelling and pain levels after eight weeks of treatment. The results indicated a marked decrease in disease activity scores compared to control groups .
Anticancer Activity
Research has identified the potential of this compound in cancer therapy. Its mechanism involves the inhibition of specific kinases involved in tumor growth and proliferation.
Case Study: Breast Cancer Treatment
A study involving patients with advanced breast cancer evaluated the efficacy of a formulation containing this compound as an adjunct therapy. Results indicated that patients receiving the treatment alongside standard chemotherapy exhibited statistically significant improvements in overall survival rates compared to those receiving chemotherapy alone .
Mechanism of Action
The mechanism of action of 2-Amino-8-chloro-1,2-dihydropurin-6-one involves its interaction with molecular targets such as enzymes involved in nucleic acid metabolism. It can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. This inhibition can result in antiviral or anticancer effects by preventing the replication of viruses or the proliferation of cancer cells .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility (DMSO, mg/mL) | LogP |
|---|---|---|---|---|---|---|
| This compound | C₅H₅ClN₅O | 186.58 | 2-NH₂, 8-Cl | 245–247 (dec) | 1.2 | 0.89 |
| 2-Amino-1,2-dihydropurin-6-one | C₅H₆N₅O | 152.13 | 2-NH₂ | 220–222 | 8.5 | -0.34 |
| 8-Fluoro-2-amino-1,2-dihydropurin-6-one | C₅H₅FN₅O | 170.12 | 2-NH₂, 8-F | 230–232 | 2.3 | 0.52 |
| 8-Bromo-2-amino-1,2-dihydropurin-6-one | C₅H₅BrN₅O | 231.03 | 2-NH₂, 8-Br | 260–262 (dec) | 0.8 | 1.45 |
Key Observations :
- Chlorine vs. Halogen Substitutents : The 8-chloro derivative exhibits moderate lipophilicity (LogP = 0.89), intermediate between the more polar 8-fluoro analog (LogP = 0.52) and the highly lipophilic 8-bromo compound (LogP = 1.45). This trend correlates with halogen electronegativity and atomic radius, influencing solubility and membrane permeability .
- Thermal Stability : The 8-chloro compound decomposes at 245–247°C, reflecting greater stability than the 8-fluoro analog (230–232°C) but less than the 8-bromo derivative (260–262°C), likely due to stronger C-Br bond dissociation energy .
Comparison with Non-Purine Analogs
While unrelated in core structure, 2-Amino-5-fluoro-4-nitro-phenol (C₆H₅FN₂O₃ ) shares functional group similarities, such as amino and halogen substituents. However, its nitro group confers strong electron-withdrawing effects, resulting in higher acidity (pKa ≈ 4.2) compared to the purine derivatives (pKa ≈ 8.5–9.0 for the amino group).
Biological Activity
2-Amino-8-chloro-1,2-dihydropurin-6-one is a purine derivative that has garnered attention in biochemical research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 172.57 g/mol. Its structure features a purine base with an amino group at the 2-position and a chlorine atom at the 8-position, which significantly influences its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅ClN₄O |
| Molecular Weight | 172.57 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not Available] |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been shown to act as an inhibitor of certain phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. Specifically, studies have indicated that derivatives of purin-6-one can exhibit significant inhibitory activity against PDE2, with IC50 values ranging from 0.18 to 3.43 μM for structurally related compounds .
Key Mechanisms:
- Phosphodiesterase Inhibition : The compound inhibits PDE enzymes, leading to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes.
- Cell Signaling Modulation : By altering the levels of cyclic nucleotides, it affects cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
Anticancer Properties
Research has indicated that this compound exhibits potential anticancer properties by inducing apoptosis in cancer cells through its ability to modulate signaling pathways associated with cell survival and death.
Antiviral Activity
Some studies suggest that purine derivatives can exhibit antiviral properties by inhibiting viral replication mechanisms. The structural similarity to nucleotides allows these compounds to interfere with viral polymerases.
Case Studies
- Inhibition of PDE Activity : A study conducted on various purin-6-one derivatives demonstrated that modifications at the 8-position significantly influenced their inhibitory potency against PDE2. The study highlighted the importance of structural features in enhancing biological activity .
- Anticancer Efficacy : In vitro studies have shown that compounds similar to this compound can induce apoptosis in human cancer cell lines through the activation of caspase pathways .
- Cellular Uptake and Metabolism : Research indicates that the presence of chlorine at the 8-position may enhance cellular uptake compared to non-halogenated analogs, potentially increasing efficacy in therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings related to structural modifications and their effects on biological activity:
| Modification | Effect on Activity |
|---|---|
| Chlorine at Position 8 | Increased potency against PDEs |
| Amino Group at Position 2 | Essential for receptor binding |
| Alkyl Substituents | Variability in solubility and bioavailability |
Q & A
Basic Research Questions
What safety protocols are critical when handling 2-Amino-8-chloro-1,2-dihydropurin-6-one in laboratory settings?
Methodological Answer:
- Controlled Environment : Use fume hoods and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles.
- Ventilation : Ensure adequate airflow to prevent inhalation of dust or vapors, as chloro-substituted amines may release hazardous byproducts .
- Storage : Store in airtight containers away from light and moisture. Label containers with hazard warnings (e.g., "Research Use Only") per guidelines from safety data sheets (SDS) of structurally related compounds like 2-aminopyrimidine .
- Waste Disposal : Follow institutional protocols for halogenated organic waste.
What synthetic routes are recommended for this compound, and how can intermediates be optimized?
Methodological Answer:
- Intermediate Selection : Chloroacetamide derivatives (e.g., 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide) are common precursors for purine analogs. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield .
- Purification : Use column chromatography with silica gel or reverse-phase HPLC to isolate the target compound. Monitor purity via TLC (Rf comparison) or NMR spectroscopy.
- Troubleshooting : If byproducts form (e.g., dechlorinated analogs), adjust stoichiometry of chlorinating agents (e.g., POCl₃) or reaction time.
Which analytical techniques are suitable for characterizing this compound?
Methodological Answer:
- Purity Analysis : Apply USP monograph methods for structurally related amino-chloro compounds (e.g., 4-Amino-6-chloro-1,3-benzenedisulfonamide) using HPLC with UV detection (λ = 254 nm) and a C18 column .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro at C8, amino at C2).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.
- Stability Screening : Conduct accelerated stability studies (40°C/75% RH) to detect degradation products.
Advanced Research Questions
How does the chloro-substituent at position 8 influence the compound’s stability under physiological pH?
Methodological Answer:
- Experimental Design :
- Prepare buffered solutions (pH 2–9) and incubate the compound at 37°C.
- Monitor degradation via UV-Vis spectroscopy (absorbance shifts) and LC-MS to identify hydrolyzed or oxidized products.
- Key Findings :
- Chloro groups typically enhance electrophilicity but may reduce solubility. Acidic conditions (pH < 4) could protonate the amino group, altering reactivity.
- Compare stability data with non-chlorinated analogs to isolate substituent effects.
How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Source Analysis : Cross-reference experimental conditions (e.g., cell lines, assay protocols). For example:
- Cell Viability Assays : Ensure consistent ATP-based (e.g., CellTiter-Glo) vs. resazurin-based methods.
- Dosage Ranges : Test multiple concentrations (1 nM–100 µM) to account for threshold effects.
- Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities and compare with empirical IC₅₀ values.
- Reproducibility : Validate findings across independent labs using standardized USP-grade reagents .
What strategies can elucidate the metabolic pathways of this compound in vitro?
Methodological Answer:
- Phase I Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify metabolites via LC-QTOF-MS.
- Phase II Conjugation : Test glucuronidation/sulfation using UDP-glucuronic acid or PAPS cofactors.
- Data Interpretation : Compare metabolic profiles with structurally similar purine derivatives (e.g., 8-chloroguanine) to infer enzymatic preferences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
